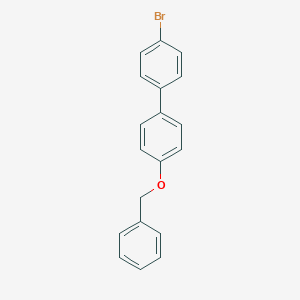

4-(Benzyloxy)-4'-bromo-1,1'-biphenyl

概述

描述

Sephin 1 是一种小分子,以其对蛋白磷酸酶 1 的应激诱导调节亚基 (称为 PPP1R15A) 的选择性抑制而闻名。该化合物因其在与蛋白质错误折叠相关的疾病(如神经退行性疾病)中的潜在治疗应用而备受关注。 Sephin 1 延长了真核翻译起始因子 2 α 亚基的磷酸化,从而增强了整合应激反应,并提供了针对应激诱导损伤的细胞保护 .

准备方法

合成路线和反应条件: Sephin 1 可以通过一系列化学反应合成,这些反应涉及对 PPP1R15A 的选择性抑制。 该化合物通常通过用 5 微摩尔的 Sephin 1 处理细胞 6 小时来制备,这会特异性地破坏 PPP1R15A-PP1c 复合物,而不影响相关的 PPP1R15B-PP1c 复合物 .

工业生产方法: 在工业环境中,Sephin 1 是通过以 1 至 5 毫克/公斤的剂量口服给予小鼠来生产的。 这种方法已显示出对旋转杆性能、体重增加或记忆没有不良影响 .

化学反应分析

反应类型: Sephin 1 主要经历涉及抑制 PPP1R15A-PP1c 复合物的反应。 这种抑制延长了真核翻译起始因子 2 α 亚基的磷酸化,从而延迟了翻译恢复,并保护细胞免受细胞毒性内质网应激 .

常用试剂和条件: 涉及 Sephin 1 的反应中使用的常用试剂包括诱导内质网应激的衣霉素,以及浓度为 5 微摩尔的化合物本身 .

形成的主要产物: 这些反应形成的主要产物包括真核翻译起始因子 2 α 亚基的磷酸化延长和翻译恢复延迟,最终保护细胞免受细胞毒性内质网应激 .

科学研究应用

Sephin 1 具有广泛的科学研究应用,特别是在化学、生物学、医学和工业领域。在化学中,它用于研究蛋白磷酸酶的抑制和蛋白质合成的调节。在生物学中,Sephin 1 用于研究整合应激反应及其在细胞保护免受应激诱导损伤中的作用。 在医学中,Sephin 1 已被证明有望作为神经退行性疾病(如多发性硬化症和肌萎缩侧索硬化症)的治疗剂,通过保护神经元免受兴奋毒性和蛋白质错误折叠应激 . 在工业中,Sephin 1 用于生产针对与蛋白质错误折叠相关的疾病的治疗化合物 .

作用机制

Sephin 1 通过选择性抑制蛋白磷酸酶 1 的应激诱导调节亚基 (称为 PPP1R15A) 来发挥作用。这种抑制延长了真核翻译起始因子 2 α 亚基的磷酸化,从而增强了整合应激反应。 参与这种机制的分子靶标包括 PPP1R15A-PP1c 复合物和真核翻译起始因子 2 α 亚基 . 通过调节 PPP1R15A-PP1c 复合物对真核翻译起始因子 2 α 亚基的亲和力,Sephin 1 提供了针对应激诱导损伤的细胞保护 .

相似化合物的比较

Sephin 1 独特之处在于它对蛋白磷酸酶 1 的应激诱导调节亚基 (PPP1R15A) 的选择性抑制。 类似的化合物包括胍苯乙胺,它也抑制 PPP1R15A,但对 α-2 肾上腺素能系统有不利影响 . 与胍苯乙胺不同,Sephin 1 在没有这些不利影响的情况下提供神经保护,使其成为更有希望的治疗剂 .

类似化合物列表:

- 胍苯乙胺

- 沙鲁布林

- 4-苯丁酸

- 牛磺熊去氧胆酸

- 麦角菌素

- 原花青素

- 番红花色素

- 紫米提取物

- 咖啡酸苯乙酯

Sephin 1 因其对 PPP1R15A 的选择性抑制及其在没有对 α-2 肾上腺素能系统产生不利影响的情况下提供细胞保护的能力而脱颖而出。

属性

IUPAC Name |

1-bromo-4-(4-phenylmethoxyphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrO/c20-18-10-6-16(7-11-18)17-8-12-19(13-9-17)21-14-15-4-2-1-3-5-15/h1-13H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOAHVBDYCWBWAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625823 | |

| Record name | 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117692-99-6 | |

| Record name | 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone](/img/structure/B44636.png)

![(3-Methylaminopropyl)-5H-dibenz[b,f]azepine](/img/structure/B44638.png)

![[3,4,5-Triacetyloxy-6-[(3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]oxan-2-yl]methyl acetate](/img/structure/B44639.png)

![Spiro[indoline-3,4'-piperidin]-2-one hydrochloride](/img/structure/B44644.png)

![1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-(dimethylcarbamoylamino)-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B44653.png)